molecular formula C17H12N2OS2 B2417028 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-83-6

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2417028
CAS No.: 477872-83-6
M. Wt: 324.42
InChI Key: DURILSDQIOJZEY-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a benzothiophene ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position

Mechanism of Action

Target of Action

The primary targets of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

The exact mode of action of 2-(Methylsulfanyl)-4-phenoxy1It is likely that it interacts with its targets in a similar manner to other pyrido[2,3-d]pyrimidines, which inhibit the activity of their targets, leading to downstream effects .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine are not well-documented in the available literature

Result of Action

The molecular and cellular effects of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to exhibit antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-phenoxy1

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURILSDQIOJZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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